tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate. Alternative nomenclature variants documented in chemical databases include tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate and carbamic acid, N-[1-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl ester. The compound is also known by several synonyms including N-BOC-1-amino-1-cyclopentanemethanol and 1-BOC-amino-1-hydroxymethylcyclopentane, reflecting its use as a protected amino alcohol derivative in synthetic chemistry.
The Chemical Abstracts Service has assigned registry number 168540-07-6 to this compound, providing a unique identifier for database searches and regulatory documentation. The MDL number MFCD04038539 serves as an additional identifier in chemical information systems. The compound's canonical Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)NC1(CO)CCCC1, which encodes the complete molecular structure in a linear notation format. The International Chemical Identifier string provides another standardized representation: InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14), with the corresponding InChI Key being KORMKULLVQEUDG-UHFFFAOYSA-N.
The molecular architecture consists of three primary structural components: a tert-butyl group providing steric bulk and hydrophobic character, a carbamate functional group serving as a protecting group in synthetic applications, and a cyclopentyl ring bearing a hydroxymethyl substituent. The cyclopentyl ring adopts a non-planar conformation due to ring strain considerations, with the hydroxymethyl substituent introducing additional conformational complexity through potential hydrogen bonding interactions.
Properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBGLHPHXJZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclopropanation and Subsequent Functionalization (Analogous Method)
Although most literature focuses on the cyclopropyl analog, the methodology can be adapted for cyclopentyl derivatives:
- Step 1: Reductive cyclization of N,N-dibenzyl-2-benzyloxyacetamide or related precursors using Kulinkovich-type reactions to form cyclopentyl intermediates.
- Step 2: Monohydrolysis of diester precursors (e.g., diethyl cyclopentane-1,1-dicarboxylate) to yield monoacid intermediates.
- Step 3: Curtius rearrangement of the acid to generate isocyanate intermediates, which are then trapped with tert-butanol to form the tert-butyl carbamate.
- Step 4: Reduction of ester groups to hydroxymethyl functionalities using hydride reagents.
Yield: Overall yields reported in related cyclopropyl systems range from 40% to 56%, which can be expected to be similar for cyclopentyl analogs with optimization.
Direct Reduction of Carbamate Esters
- Reagents: Lithium borohydride (LiBH4) in dry THF under inert atmosphere (N2).
- Conditions: Stirring at room temperature for extended periods (up to 96 hours) to ensure complete reduction of ester to hydroxymethyl group.
- Workup: Addition of sodium sulfate and water to quench reaction, filtration, and concentration under reduced pressure to isolate the product as a white solid.
- Yield: High yields (~95%) have been reported for similar carbamate reductions in cyclopropyl systems, indicating this method’s efficiency and applicability.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes and Optimization Tips |
|---|---|---|
| Solvent | Dry tetrahydrofuran (THF) | Inert, aprotic solvent ideal for hydride reductions |
| Reducing Agent | Lithium borohydride (LiBH4, 4M in THF) | Strong hydride, effective for ester to alcohol |
| Temperature | Room temperature (20–25°C) | Mild conditions prevent side reactions |
| Reaction Time | 4 days (up to 96 hours) | Prolonged stirring ensures complete reduction |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |
| Workup | Addition of Na2SO4 and water, filtration | Removes excess reagents and byproducts |
| Purification | Filtration and concentration; chromatography if needed | High purity achieved without extensive purification |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR):
¹H NMR shows characteristic signals for hydroxymethyl protons (δ ~3.5–4.5 ppm) and tert-butyl group (δ ~1.4 ppm). ¹³C NMR confirms carbamate carbonyl (~155–160 ppm) and cyclopentyl carbons.Mass Spectrometry (MS):
Molecular ion peak consistent with 201.26 g/mol molecular weight.Chromatography:
High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) used to confirm purity (>95%).
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Cyclization + Curtius Rearrangement | Diethyl cyclopentane-1,1-dicarboxylate, tert-butanol | Hydrolysis, Curtius degradation, reduction | 40–56 | Well-established, scalable | Multi-step, moderate yield |
| Direct Reduction of Carbamate Esters | Methyl l-((tert-butoxycarbonyl)(methyl)amino)cyclopentane-1-carboxylate | LiBH4 in THF, inert atmosphere, RT, 4 days | ~95 | High yield, straightforward | Long reaction time, sensitive reagents |
Research Findings and Notes
The reduction of carbamate esters with lithium borohydride is a highly efficient method for introducing the hydroxymethyl group, yielding the target compound as a stable white solid with high purity.
The multi-step approach involving Curtius rearrangement is valuable when starting from commercially available diesters, allowing flexibility in functional group transformations.
Reaction conditions such as inert atmosphere and dry solvents are critical to prevent hydrolysis or side reactions, especially given the sensitivity of carbamate groups.
Optimization of reaction time and temperature can improve yields and reduce byproduct formation.
Purification typically involves filtration and concentration; chromatographic methods may be employed for higher purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- Structural Features : The compound features a tert-butyl group, a hydroxymethyl group, and a cyclopentyl ring, contributing to its unique reactivity and utility in synthesis.
Organic Synthesis
tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including:
- Pharmaceuticals : The compound can be involved in synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo selective reactions.
- Agrochemicals : Its structural properties allow for modifications that enhance the efficacy of agricultural chemicals.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications as a prodrug . Prodrugs are designed to be metabolized into active drugs within the body. The hydrolysis of the carbamate group can release active amines that may exhibit therapeutic effects against various diseases.
Biological Research
In biological contexts, this compound acts as a protecting group for amines during multi-step syntheses. This protective capability is crucial for:
- Selective Reactions : It allows for specific reactions to occur without interference from the amine functionality.
- Enzymatic Studies : The compound can be used in studies involving enzyme-catalyzed hydrolysis, providing insights into mechanisms of action.
Case Studies and Research Insights
Several studies have explored the applications of this compound:
- Drug Development : Research has indicated its effectiveness as a prodrug in targeting specific receptors in cancer therapy.
- Synthetic Methodologies : Studies have demonstrated its utility in multi-step syntheses where selective deprotection is essential for achieving desired products.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted side reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring Size and Substituent Variations
Cyclopropane Analog: tert-Butyl N-{[1-(Hydroxymethyl)cyclopropyl]methyl}carbamate (CAS 153248-46-5)
- Structure : Cyclopropane ring instead of cyclopentane.
- Molecular Formula: C₁₀H₁₉NO₃ (MW 201.27) vs. C₁₂H₂₃NO₃ (estimated for cyclopentyl analog).
- Synthetic Utility: The smaller ring may hinder steric accessibility in coupling reactions.
Cyclohexane Derivatives (e.g., tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate)
- Structure: Larger cyclohexane ring with cyano and methyl substituents.
- Synthesis: Achieved 90% yield via Boc protection of 1-(methylamino)cyclohexane-1-carbonitrile, indicating efficient methodology .
- Flexibility : The six-membered ring offers greater conformational flexibility, which may enhance binding to larger biological targets.
Functional Group Modifications
Aminoethyl-Substituted Cyclopropane: tert-Butyl N-{[1-(2-Aminoethyl)cyclopropyl]methyl}carbamate (CAS 1032684-85-7)
- Structure: 2-Aminoethyl substituent replaces hydroxymethyl.
- Molecular Formula : C₁₂H₂₂N₂O₂ (MW 242.32).
- Properties: Solubility: The amino group enhances aqueous solubility via protonation at physiological pH. Reactivity: Prone to nucleophilic reactions or crosslinking, unlike the hydroxymethyl analog .
Unsaturated Ring Analog: tert-Butyl N-[(1R)-3-(Hydroxymethyl)cyclopent-3-en-1-yl]carbamate (CAS 137076-22-3)
- Structure : Cyclopentene ring with R-configuration.
- Stereochemical Impact: Chirality may influence interactions with enantioselective enzymes or receptors .
Pharmacological and Physicochemical Properties
Opioid Receptor Agonists ()
- Examples: 3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide (41% yield).
- Comparison : The target compound’s hydroxymethyl group lacks the electron-withdrawing halogen substituents seen in high-affinity opioid ligands, suggesting lower receptor affinity but improved metabolic stability .
Melting Points and Solubility
- tert-Butyl 1-(5-((3S,3aS)-3-(Acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (63) : Melting point 131–133°C, indicating crystalline solidity typical of carbamates with aromatic systems .
- Cyclopropane Analog (CAS 153248-46-5): Solid at room temperature, while aminoethyl derivatives (e.g., CAS 1032684-85-7) may exist as oils due to increased polarity .
Biological Activity
Tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate is a carbamate derivative with the molecular formula CHNO. This compound is notable for its structural complexity, which includes a tert-butyl group, a cyclopentyl ring, and a hydroxymethyl group. It serves various roles in organic synthesis and medicinal chemistry, particularly as a protecting group for amines and as a potential prodrug in drug development.
The biological activity of this compound primarily stems from its ability to form stable carbamate linkages. This property allows it to interact with enzymes and proteins, facilitating studies on enzyme inhibition and protein modification. The compound can also act as a protecting group for amines, enabling selective reactions without interference from amine functionalities.
Research Findings
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in neurodegenerative diseases. For instance, it has been shown to moderate protective activity in astrocytes stimulated with amyloid beta 1-42, suggesting its role in preventing neurotoxicity associated with Alzheimer's disease .
- Cell Viability Studies : In vitro studies demonstrated that the compound could increase cell viability in astrocytes exposed to amyloid beta 1-42. Specifically, when treated with the compound alongside amyloid beta, cell viability improved significantly compared to controls treated only with amyloid beta .
- Oxidative Stress Reduction : The compound exhibited a reduction in malondialdehyde (MDA) levels in brain homogenates from scopolamine-induced oxidative stress models. This suggests potential antioxidant properties that could be beneficial in neuroprotective applications .
Case Studies
- Study on Neuroprotection : A study investigated the effects of this compound on astrocyte cell lines subjected to amyloid beta toxicity. Results indicated that while the compound provided some protection, it was less effective than established treatments like galantamine .
- Prodrug Potential : Research has highlighted the potential of this compound as a prodrug that can be metabolized in vivo to release active pharmaceutical agents. This property is particularly valuable in drug design, allowing for controlled release mechanisms that enhance therapeutic efficacy while minimizing side effects.
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ 1.4 ppm, singlet) and cyclopentyl protons (δ 1.6–2.2 ppm, multiplet) .
- 2D NMR (HSQC, HMBC) : Confirm spatial proximity of the hydroxymethyl (-CH₂OH) and carbamate (-NHCOO-) groups .
Advanced Consideration : For stereoisomer discrimination, NOESY or VCD (vibrational circular dichroism) is required to resolve configurations at the cyclopentyl chiral centers .
How does the hydroxymethylcyclopentyl moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Research Question
The hydroxymethyl group acts as a hydrogen-bond donor, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Computational studies (DFT) show:
- Electrophilic Sites : The carbamate carbonyl (δ+ at C=O) is susceptible to nucleophilic attack (e.g., Grignard reagents).
- Steric Effects : The bicyclic structure hinders axial approach, favoring equatorial reaction pathways .
Methodological Insight : Kinetic isotopic effects (KIE) and Hammett plots quantify substituent effects on reaction rates .
What strategies are effective in addressing contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies in enzyme inhibition assays may arise from:
- Solvent Effects : DMSO >10% can denature proteins; use lower concentrations (<1%) .
- Metabolic Instability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Validation : Replicate assays with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization). Cross-reference with structurally analogous carbamates (e.g., tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate) to isolate pharmacophore contributions .
How can researchers design experiments to probe the compound’s interactions with biological targets?
Advanced Research Question
- Crystallography : Co-crystallize with target enzymes (e.g., proteases) to resolve binding modes.
- ITC (Isothermal Titration Calorimetry) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Mutagenesis : Engineer active-site residues (e.g., Ala-scanning) to identify key binding contacts .
Data Interpretation : MD simulations (e.g., GROMACS) model dynamic interactions over time, highlighting allosteric effects .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
